molecular formula C10H13NO3S B14912988 2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol

2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol

Cat. No.: B14912988
M. Wt: 227.28 g/mol
InChI Key: OATCAYJTTMZARO-UHFFFAOYSA-N
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Description

2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol is an organic compound with the molecular formula C10H13NO3S This compound features a nitrophenyl group attached to a thioether linkage, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol typically involves the reaction of 2-nitrothiophenol with an appropriate alkylating agent. One common method is the reaction of 2-nitrothiophenol with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and catalysts like molybdenum complexes.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of 2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thioether linkage can interact with thiol-containing biomolecules, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Nitrophenyl)propan-1-ol: Similar structure but lacks the thioether linkage.

    3-(2-Nitrophenyl)propan-1-ol: Similar structure but with a different substitution pattern on the propanol moiety.

    1,3,4-Thiadiazole derivatives: Contain a thiadiazole ring instead of a thioether linkage but share similar functional groups.

Uniqueness

2-Methyl-3-((2-nitrophenyl)thio)propan-1-ol is unique due to the presence of both a nitrophenyl group and a thioether linkage, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-methyl-3-(2-nitrophenyl)sulfanylpropan-1-ol

InChI

InChI=1S/C10H13NO3S/c1-8(6-12)7-15-10-5-3-2-4-9(10)11(13)14/h2-5,8,12H,6-7H2,1H3

InChI Key

OATCAYJTTMZARO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)CSC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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